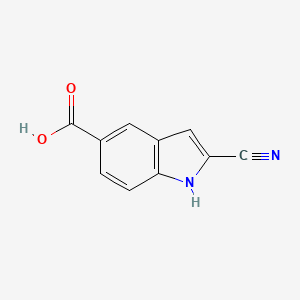

2-cyano-1H-indole-5-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-8-4-7-3-6(10(13)14)1-2-9(7)12-8/h1-4,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXYDOPXEDWAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=C(N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyano 1h Indole 5 Carboxylic Acid

Retrosynthetic Analysis of the 2-Cyano-1H-indole-5-carboxylic Acid Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. youtube.com For this compound, the primary disconnections involve the formation of the indole (B1671886) ring and the introduction of the cyano and carboxylic acid functional groups.

A primary retrosynthetic approach would involve disconnecting the indole ring itself. Classic indole syntheses like the Fischer, Reissert, or Bartoli methods can be envisioned. For instance, a Fischer indole synthesis approach would lead back to a substituted phenylhydrazine (B124118) and a pyruvate (B1213749) derivative. The challenge lies in the appropriate placement and protection of the cyano and carboxylic acid functionalities or their precursors on the starting materials.

Another key disconnection is at the C2-position of the indole ring. The carboxylic acid group can be installed from a precursor, such as an ester or a formyl group. nih.gov Similarly, the cyano group at the C5-position can be introduced via functional group interconversion from a corresponding amine or bromo-substituted indole precursor. nih.gov A plausible retrosynthetic pathway could start from a 4-aminobenzoic acid derivative, which already contains the C5-carboxylic acid precursor. The indole ring can then be constructed, followed by the introduction of the cyano group at the C2-position.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound and its derivatives can be achieved through various classical and modern synthetic methodologies.

Multi-step Synthetic Sequences

Multi-step syntheses are common for constructing complex heterocyclic molecules like this compound. These sequences often involve the initial formation of a substituted indole core, followed by the introduction or modification of functional groups.

One classical approach involves the Japp-Klingemann reaction to form the indole-5-carboxylic acid scaffold. nih.gov This can be followed by a sequence to introduce the cyano group at the 2-position. For example, a related synthesis of 6-cyano-1H-indole-2-carboxylic acid starts with 4-cyanobenzaldehyde (B52832) and ethyl azidoacetate, which undergo condensation and subsequent cyclization. The resulting ester is then hydrolyzed to the carboxylic acid. A similar strategy could be adapted for the 5-carboxylic acid isomer.

Another multi-step approach involves the Gassman indole synthesis, which is known for its versatility in preparing substituted indoles. orgsyn.org This method could potentially be used to construct the 5-carboxy-substituted indole ring, followed by the introduction of the cyano group at the 2-position through functional group manipulation. orgsyn.org The conversion of an indole-2-carboxamide to a nitrile can be a key step in such sequences.

One-pot Reaction Strategies

To improve efficiency and reduce waste, one-pot reaction strategies have been developed for the synthesis of functionalized indoles. These methods combine multiple reaction steps in a single vessel, avoiding the isolation of intermediates.

A notable one-pot approach for the synthesis of related indole derivatives involves a domino reaction. mdpi.com For instance, a [3+2] cyclization strategy has been used to synthesize 1,2,5-trisubstituted 1H-indole-3-carboxylic esters. mdpi.com While this specific example leads to a different substitution pattern, the underlying principle of a domino reaction could be adapted for the synthesis of this compound. One-pot syntheses of multifunctionalized indole-pyrrole hybrids have also been reported, showcasing the power of cycloaddition reactions in rapidly building molecular complexity. rsc.org

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign. snu.ac.kr In the context of synthesizing this compound, this involves using safer solvents, reducing waste, and employing catalytic methods.

A key aspect of green chemistry is the use of environmentally friendly catalysts and reaction media. For example, the use of montmorillonite (B579905) K-10 clay, a reusable catalyst, has been demonstrated in the one-pot synthesis of related cyano-containing heterocyclic compounds. researchgate.net This approach offers advantages such as simple work-up procedures and catalyst recyclability. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction rates and improve yields. The synthesis of indole-2-carboxylic acid esters has been achieved using microwave irradiation in the presence of an ionic liquid, which acts as a green solvent. researchgate.net This method provides a rapid and efficient route to the indole core, which can then be further functionalized. researchgate.net The use of water as a solvent and the development of catalyst-free reactions are also active areas of research in green indole synthesis. rsc.org

Catalytic Methods in the Formation of the this compound Nucleus

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective bond formations. Various catalytic methods can be applied to the synthesis of the this compound nucleus.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for constructing C-N bonds in indole synthesis. nih.gov These reactions can be used to form the indole ring from appropriate precursors. For example, the synthesis of indole-2-carboxylic acid derivatives has been achieved through a palladium-catalyzed intramolecular C-H functionalization. rug.nl

Copper-catalyzed reactions are also valuable for indole synthesis. A copper(I) iodide-catalyzed cyclocondensation of haloaldehydes with ethyl isocyanoacetate under microwave irradiation provides an efficient route to 2-ethoxycarbonylindoles. researchgate.net This ester can then be hydrolyzed to the corresponding carboxylic acid.

Gold and ruthenium catalysts have been employed for the addition of carboxylic acids to alkynes, which could be a potential step in the synthesis of indole derivatives. mdpi.com These catalytic methods often offer high atom economy and milder reaction conditions compared to stoichiometric reagents.

| Method | Key Features | Advantages | Disadvantages |

| Multi-step Synthesis (e.g., Japp-Klingemann) | Well-established classical reactions. | Reliable and predictable outcomes. | Often involves multiple steps, leading to lower overall yields and more waste. |

| One-pot Domino Reactions | Multiple bond formations in a single step. | High efficiency, reduced reaction time and waste. | May require careful optimization of reaction conditions. |

| Green Chemistry Approaches (e.g., Microwave-assisted) | Use of green solvents, catalysts, and energy sources. | Environmentally friendly, often faster with higher yields. | May require specialized equipment (e.g., microwave reactor). |

| Catalytic Methods (e.g., Palladium-catalyzed) | Use of transition metal catalysts for key bond formations. | High selectivity and efficiency, milder reaction conditions. | Catalyst cost and removal can be a concern. |

Synthetic Accessibility and Complexity Assessment of this compound

Several established indole syntheses could theoretically be adapted to produce the target molecule. These include the Fischer, Bischler, and Madelung syntheses, each with its own set of advantages and challenges regarding starting material availability and reaction conditions. However, the Reissert indole synthesis appears to be a particularly viable, albeit complex, pathway. wikipedia.orgresearchgate.netyoutube.comyoutube.com

A plausible retrosynthetic analysis of this compound using the Reissert methodology is outlined below. This approach disconnects the indole ring to reveal a substituted o-nitrotoluene and diethyl oxalate (B1200264) as key precursors.

Retrosynthetic Analysis:

The target molecule (1) can be envisioned as being formed from the hydrolysis of its corresponding ester, ethyl 2-cyano-1H-indole-5-carboxylate (2). This ester, in turn, can be synthesized via the reductive cyclization of ethyl 2-(4-cyano-2-nitrophenyl)pyruvate (3). This pyruvate derivative would be the product of a Claisen condensation between 4-cyano-2-nitrotoluene (4) and diethyl oxalate (5).

This multi-step pathway highlights the inherent complexity of the synthesis. Each step would require careful optimization of reaction conditions to ensure compatibility with the electron-withdrawing cyano group and to achieve acceptable yields. The synthetic accessibility is therefore considered moderate to difficult, contingent on the successful execution of these sequential transformations.

Proposed Synthetic Route based on Reissert Indole Synthesis

The following table outlines the key steps in a proposed synthesis of this compound, based on the principles of the Reissert indole synthesis.

| Step | Transformation | Starting Materials | Reagents and Conditions | Product | Supporting Literature |

| 1 | Claisen Condensation | 4-Cyano-2-nitrotoluene | Diethyl oxalate, Potassium ethoxide in ethanol | Ethyl 2-(4-cyano-2-nitrophenyl)pyruvate | wikipedia.org, researchgate.net |

| 2 | Reductive Cyclization | Ethyl 2-(4-cyano-2-nitrophenyl)pyruvate | Zinc dust, Acetic acid | Ethyl 2-cyano-1H-indole-5-carboxylate | wikipedia.org, researchgate.net |

| 3 | Saponification | Ethyl 2-cyano-1H-indole-5-carboxylate | Sodium hydroxide, Ethanol/Water, followed by acidification | This compound | General knowledge |

This proposed route leverages a classic named reaction in organic chemistry to construct the desired indole framework. The starting material, 4-cyano-2-nitrotoluene, is a known compound, making this approach feasible from a starting material perspective. The subsequent reductive cyclization and hydrolysis are standard transformations in organic synthesis. The complexity lies in the practical execution and optimization of these steps with the specific substrate.

The synthetic complexity is further underscored by the need for regiochemical control during the initial condensation and the management of potentially sensitive functional groups throughout the sequence. The electron-withdrawing nature of both the cyano and nitro groups in the starting material could influence the reactivity at the methyl position. Similarly, the reductive conditions must be selective to reduce the nitro group without affecting the cyano group.

Chemical Reactivity and Mechanistic Organic Chemistry of 2 Cyano 1h Indole 5 Carboxylic Acid

Reactivity of the Indole (B1671886) Nitrogen (1H-Indole)

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is tempered by the aromaticity of the indole system. The presence of both an electron-withdrawing cyano group at the 2-position and a carboxylic acid group at the 5-position influences the electron density at the indole nitrogen, affecting its reactivity in substitution reactions.

Common reactions involving the indole nitrogen include N-alkylation and N-arylation. These reactions are crucial for modifying the properties of the indole core and are often employed in the synthesis of complex heterocyclic compounds. nih.gov

N-Alkylation: The indole nitrogen can be alkylated using various alkyl halides. The reaction typically proceeds via an S\textsubscript{N}2 mechanism where the indole nitrogen attacks the electrophilic carbon of the alkyl halide. The choice of base and solvent is critical for the success of this reaction. For instance, the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) is a common strategy to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.

N-Arylation: The introduction of an aryl group at the indole nitrogen can be achieved through several methods, including copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination. nih.gov Copper-catalyzed N-arylation often utilizes a copper(I) salt, a ligand, and a base. acs.org Transition-metal-free methods have also been developed, for example, using o-silylaryl triflates in the presence of cesium fluoride. organic-chemistry.org These reactions are significant for the synthesis of N-arylindoles, a class of compounds with notable biological activities. nih.gov Furthermore, a decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides can be efficiently catalyzed by Cu₂O, providing the corresponding N-aryl indoles in high yields. organic-chemistry.org

Protection of the indole nitrogen is sometimes necessary to prevent unwanted side reactions during transformations at other positions of the molecule. A common protecting group for the indole nitrogen is the benzyl (B1604629) group, which can be introduced using benzyl bromide. mdpi.com

Reactions Involving the Cyano Group at Position 2

The cyano group (-C≡N) at the 2-position is a versatile functional group that significantly influences the reactivity of the indole ring and can itself undergo a variety of chemical transformations. numberanalytics.com Its strong electron-withdrawing nature affects the electron distribution within the indole system.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. savemyexams.commasterorganicchemistry.com This reactivity is fundamental to many transformations of the cyano group. The addition of a nucleophile to the carbon-nitrogen triple bond leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction.

One of the classic reactions of nitriles is the addition of organometallic reagents, such as Grignard reagents, which, after hydrolysis, yield ketones. libretexts.org Another important reaction is the addition of hydrogen cyanide (HCN) to form cyanohydrins, although this is more characteristic of aldehydes and ketones. libretexts.orgdocbrown.infolibretexts.org The nitrile group can also be attacked by hydride reagents.

The cyano group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. numberanalytics.comlumenlearning.com This transformation is a valuable synthetic tool for converting a nitrile into other important functional groups.

Hydrolysis:

Acid-catalyzed hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid. libretexts.org The reaction proceeds through the initial formation of an amide, which is then further hydrolyzed. chemistrysteps.com

Base-catalyzed hydrolysis: Treatment of the nitrile with an aqueous base, such as sodium hydroxide, followed by acidification, also yields a carboxylic acid. libretexts.org Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. numberanalytics.com

Derivatization: The cyano group can be derivatized to create more complex structures. For instance, 2-cyanoacetamide (B1669375) has been used as a fluorogenic reagent, reacting with various compounds to produce fluorescent products for analytical purposes. daneshyari.comnih.gov This suggests that the cyano group in 2-cyano-1H-indole-5-carboxylic acid could potentially be used in similar derivatization strategies for detection and quantification. nih.govgreyhoundchrom.com The cyano group is a valuable precursor for synthesizing various functional groups like amines, amides, and esters. mdpi.com

Transformations of the Carboxylic Acid Moiety at Position 5

The carboxylic acid group (-COOH) at the 5-position is a key site for synthetic modification, allowing for the introduction of a wide range of functionalities through reactions such as esterification, amidation, reduction, and decarboxylation.

Esterification: Carboxylic acids can be converted to esters by reaction with an alcohol in the presence of an acid catalyst. This reaction is typically reversible, and conditions are often manipulated to drive the equilibrium towards the ester product. Another approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with an alcohol.

Amidation: The formation of an amide from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. youtube.com Direct reaction requires high temperatures, so coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to facilitate the reaction at milder conditions. The reaction proceeds through an activated intermediate that is then attacked by the amine.

The following table summarizes common reagents for these transformations:

| Transformation | Reagent/Condition | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine (e.g., R-NH₂), Coupling agent (e.g., DCC, EDC) | Amide |

Reduction: The carboxylic acid group can be reduced to a primary alcohol. libretexts.org Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to alcohols. libretexts.orgkhanacademy.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective and can offer selectivity in the presence of other reducible functional groups. khanacademy.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgkhanacademy.org

Decarboxylation: The removal of the carboxylic acid group as carbon dioxide is known as decarboxylation. For indole-2-carboxylic acids, decarboxylation can occur under certain conditions, for instance, a copper-catalyzed decarboxylative N-arylation has been reported. organic-chemistry.org General methods for the decarboxylation of heterocyclic carboxylic acids may involve heating in a high-boiling solvent, sometimes with a catalyst. google.com For example, the decarboxylation of 2-cyano-2-phenylpropanoic acid has been studied as a chemical fuel for molecular switches. nih.gov

The following table outlines reagents and potential products for these pathways:

| Transformation | Reagent/Condition | Product |

| Reduction | 1. LiAlH₄, 2. H₃O⁺ | Primary Alcohol |

| Reduction | BH₃-THF | Primary Alcohol |

| Decarboxylation | Heat, Catalyst (e.g., Copper salts) | Indole (decarboxylated product) |

Electrophilic Aromatic Substitution on the Indole Ring System

There is a lack of specific studies detailing the electrophilic aromatic substitution (EAS) reactions on this compound. Generally, the indole ring is an electron-rich aromatic system prone to electrophilic attack, most commonly at the C3 position. However, the reactivity and regioselectivity of EAS are heavily influenced by the substituents on the ring.

In the case of this compound, the presence of two strong electron-withdrawing groups (EWG), the cyano group at C2 and the carboxylic acid group at C5, is expected to significantly deactivate the indole ring towards electrophilic attack. Both the -CN and -COOH groups withdraw electron density through inductive and resonance effects, making the aromatic system less nucleophilic.

Radical Reactions and Photochemistry of this compound

In a broader context, carboxylic acids can undergo radical reactions, often initiated by photoredox catalysis, to generate acyl radicals. These radicals can then participate in various transformations. Similarly, the indole nucleus is known to be photochemically active. Studies on other indole derivatives, such as indole-2-carboxylic acid and indole-5-carboxylic acid, have investigated their photophysical properties, including fluorescence and phosphorescence.

The presence of the cyano group in this compound would likely influence its photochemical behavior. However, without dedicated studies on this molecule, any discussion on its specific radical reactions or photochemical transformations would be speculative.

Mechanistic Investigations of Key Transformations of this compound

Consistent with the lack of data in the areas above, no specific mechanistic investigations for key transformations of this compound have been found in the surveyed literature. Mechanistic studies are typically conducted on well-established reactions to understand reaction pathways, transition states, and the influence of catalysts or reaction conditions. The absence of reported synthetic applications or reactivity studies for this compound means that detailed mechanistic work has likely not been a focus of research.

Derivatization and Functionalization Strategies for 2 Cyano 1h Indole 5 Carboxylic Acid

Design Principles for 2-Cyano-1H-indole-5-carboxylic Acid Derivatives

The design of derivatives based on the this compound core is primarily driven by its potential as a "privileged scaffold" in drug discovery. The indole (B1671886) nucleus is a common feature in many biologically active compounds. nih.gov The design principles often revolve around systematically modifying each functional handle to explore the structure-activity relationship (SAR).

Key design strategies include:

Vectorial Exploration: Introducing substituents at the N1, C2 (via the cyano group), and C5 (via the carboxylic acid) positions to probe the surrounding chemical space of a target protein's binding pocket.

Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres like tetrazoles to alter acidity, metabolic stability, and cell permeability. nih.gov Similarly, the cyano group can be modified to introduce different hydrogen bonding patterns or to act as a reactive handle for further conjugation.

Modulation of Physicochemical Properties: Functionalization is used to adjust properties such as solubility, lipophilicity (logP), and metabolic stability. For instance, N-alkylation can increase lipophilicity, while the introduction of polar groups via amide coupling at the carboxylic acid can enhance solubility.

Scaffold Hopping and Elaboration: Using the core as a building block, complex polycyclic structures can be synthesized, for example, by intramolecular cyclization reactions involving substituents introduced at different positions. rug.nl

The ultimate goal is often the creation of diverse chemical libraries for high-throughput screening to identify lead compounds with desired biological activities, such as kinase inhibitors or receptor antagonists. rug.nlnih.govnih.gov

Synthetic Approaches to N-Substituted Indole Derivatives

The indole nitrogen (N-1) is a common site for derivatization, as the N-H bond can be readily functionalized. Substitution at this position can significantly impact the molecule's biological activity and properties.

N-Alkylation: This is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an alkyl halide. Common bases include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF). This generates the corresponding N-alkylated indole derivative.

N-Arylation: The introduction of an aryl group at the indole nitrogen is a key transformation, often accomplished through transition-metal-catalyzed cross-coupling reactions. The Ullmann condensation and the Buchwald-Hartwig amination are prominent methods. Copper-catalyzed N-arylation, an Ullmann-type reaction, can be performed using a copper(I) salt (e.g., CuI) and a ligand, such as trans-1,2-cyclohexanediamine or N,N'-dimethylethylenediamine, to couple the indole with an aryl iodide or bromide. acs.org Palladium-catalyzed methods also provide an efficient route to N-arylindoles. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halide, NaH, DMF | N-Alkyl-2-cyano-1H-indole-5-carboxylic acid | mdpi.com |

| N-Arylation | Aryl iodide, CuI, Ligand (e.g., diamine), Base (e.g., K₃PO₄), Dioxane | N-Aryl-2-cyano-1H-indole-5-carboxylic acid | acs.org |

| N-Arylation | o-Silylaryl triflate, CsF | N-Aryl-2-cyano-1H-indole-5-carboxylic acid | organic-chemistry.org |

Modifications at the Cyano Group

The C2-cyano group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the chemical diversity of the scaffold. mdpi.com

Hydrolysis to Amide or Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions. lumenlearning.comchemistrysteps.combyjus.com Heating with a dilute acid like HCl will convert the cyano group first to an amide intermediate and then to a carboxylic acid. libretexts.orglibretexts.org Alkaline hydrolysis with an aqueous base like NaOH also proceeds through an amide intermediate but yields the carboxylate salt. libretexts.orglibretexts.org Careful control of reaction conditions can allow for the isolation of the intermediate 2-carboxamide (B11827560) derivative. byjus.com

Reduction to Aminomethyl Group: The cyano group can be reduced to a primary amine (aminomethyl group). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, resulting in the formation of a (2-(aminomethyl)-1H-indol-5-yl)carboxylic acid derivative. chemistrysteps.comlibretexts.orgorganic-chemistry.org This introduces a basic center and a key hydrogen bond donor.

Conversion to Tetrazole: The [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source (e.g., sodium azide with a Lewis acid, or an organotin azide) is a common method to form a 5-substituted tetrazole ring. nih.govgoogle.com This transformation is particularly valuable in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid, offering similar acidity but different steric and metabolic profiles. nih.govrug.nl

| Initial Group | Transformation | Reagents and Conditions | Resulting Group | Reference |

| Cyano (-CN) | Hydrolysis | H₃O⁺, heat | Carboxylic Acid (-COOH) | lumenlearning.comlibretexts.org |

| Cyano (-CN) | Hydrolysis | OH⁻, heat, then H₃O⁺ | Carboxylic Acid (-COOH) | libretexts.orglibretexts.org |

| Cyano (-CN) | Partial Hydrolysis | H₂O, acid or base (controlled) | Amide (-CONH₂) | byjus.com |

| Cyano (-CN) | Reduction | LiAlH₄, then H₂O workup | Aminomethyl (-CH₂NH₂) | libretexts.orgorganic-chemistry.org |

| Cyano (-CN) | Cycloaddition | NaN₃, Lewis Acid (e.g., ZnCl₂) or Trialkyltin azide | Tetrazol-5-yl | nih.govgoogle.comgoogle.com |

Functionalization of the Carboxylic Acid Group

The carboxylic acid at the C5 position is a key site for derivatization, most commonly through the formation of esters and amides.

Esterification: Standard esterification procedures, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst like H₂SO₄), can be employed to convert the carboxylic acid into its corresponding ester. nih.gov This modification is useful for modulating polarity and for creating prodrugs.

Amide Bond Formation: The formation of an amide bond is one of the most frequent reactions in medicinal chemistry. researchgate.net This is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used in combination with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions. nih.govgrowingscience.com This reaction allows for the introduction of a vast array of substituents, enabling extensive SAR studies.

Decarboxylation: Removal of the carboxylic acid group can be achieved under certain conditions, typically involving heating in the presence of a catalyst. For example, some heterocyclic carboxylic acids can be decarboxylated by heating in a high-boiling solvent like N,N-dimethylformamide, sometimes with a catalyst such as copper or an organic acid. google.comorganic-chemistry.org This reaction would yield the corresponding 2-cyano-1H-indole.

| Initial Group | Transformation | Reagents and Conditions | Resulting Group | Reference |

| Carboxylic Acid (-COOH) | Esterification | Alcohol (R-OH), H⁺ catalyst, heat | Ester (-COOR) | nih.gov |

| Carboxylic Acid (-COOH) | Amide Formation | Amine (R-NH₂), EDC, HOBt/DMAP | Amide (-CONHR) | researchgate.netnih.gov |

| Carboxylic Acid (-COOH) | Decarboxylation | Heat, Solvent (e.g., DMF), Catalyst (optional) | Hydrogen (-H) | google.comnih.gov |

Regioselective Functionalization of the Indole Aromatic System

While the existing functional groups provide primary sites for modification, direct C-H functionalization of the indole ring itself offers a powerful strategy for introducing additional substituents with high regioselectivity. The electronic nature of the 2-cyano and 5-carboxylic acid groups will influence the reactivity of the various positions on the indole core.

The C3 position of the indole ring is particularly nucleophilic and prone to electrophilic substitution. However, modern cross-coupling methods allow for the functionalization of other positions. Palladium-catalyzed C-H activation has emerged as a key technology for this purpose. mdpi.com For instance, directing groups can be temporarily installed on the indole nitrogen to guide a metal catalyst to a specific C-H bond (e.g., at C4 or C7) for arylation, alkenylation, or other coupling reactions. While specific examples for the this compound scaffold are not abundant, the principles derived from studies on related indole-carboxylic acids are applicable. mdpi.com For example, Pd-catalyzed C3-H bond activation/benzylation has been demonstrated on indole-5-carboxylic acid. mdpi.com

Synthesis of Polyfunctionalized this compound Analogs

The synthesis of polyfunctionalized analogs involves the sequential or orthogonal application of the derivatization strategies outlined above. The choice of reaction sequence is critical to avoid undesired side reactions and to manage protecting group strategies.

For example, a synthetic route could involve:

N-alkylation or N-arylation of the indole nitrogen. nih.govmdpi.com

Amide coupling at the C5-carboxylic acid with a diverse set of amines. nih.gov

Modification of the C2-cyano group , for instance, by reduction to an amine or conversion to a tetrazole. libretexts.orgnih.gov

Such a multi-step approach allows for the construction of a three-dimensional library of compounds where substituents are varied at each of the three functionalization points. This combinatorial approach is highly valuable for exploring the chemical space around the core scaffold to develop novel compounds with tailored properties for specific applications. researchgate.netmdpi.comenamine.net The synthesis of complex indolo[3,2-c]quinolinones from indole-2-carboxamides demonstrates the potential for building intricate polycyclic systems from functionalized indole precursors. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 2 Cyano 1h Indole 5 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of 2-cyano-1H-indole-5-carboxylic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the primary overview of the molecule's structure. In a typical ¹H NMR spectrum of an indole (B1671886) derivative, the N-H proton signal appears significantly downfield, often as a broad singlet. The protons on the aromatic rings exhibit chemical shifts in the aromatic region (typically 7-8.5 ppm), with their specific positions and coupling patterns dictated by the electronic effects of the cyano and carboxylic acid substituents. The acidic proton of the carboxylic acid is highly deshielded and is found far downfield, generally in the 10-12 ppm region.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range. The carbon of the cyano group also has a distinct chemical shift, typically found around 115-120 ppm. The remaining sp² hybridized carbons of the indole ring system appear in the approximate range of 100-140 ppm.

For more complex structural assignments and to definitively assign each proton and carbon signal, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks within the molecule, allowing for the mapping of adjacent protons on the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, linking the assigned proton signals to their corresponding carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the connectivity across quaternary carbons (like C2, C5, C7a, and the carboxylic carbon) and confirming the substitution pattern of the indole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N1-H | 12.5-13.5 | - |

| C2 | - | ~125 |

| C3 | 7.5-7.7 | ~110 |

| C4 | 7.8-8.0 | ~128 |

| C5 | - | ~110 |

| C6 | 8.1-8.3 | ~130 |

| C7 | 8.3-8.5 | ~125 |

| C3a | - | ~138 |

| C7a | - | ~128 |

| 5-CN | - | ~118 |

| 5-COOH | 12.0-13.0 | ~170 |

Note: The data in this table is predicted and based on typical chemical shift ranges for related indole derivatives. Actual experimental values may vary based on solvent and other experimental conditions.

While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insight into its structure in the solid phase. This is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is a powerful, non-destructive technique to identify and characterize them.

By analyzing parameters such as chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can determine the number of crystallographically inequivalent molecules in the unit cell and provide information on intermolecular distances and packing arrangements. For a molecule like this compound, ssNMR could be used to study the hydrogen bonding interactions involving the carboxylic acid and indole N-H groups in the solid state, complementing data obtained from X-ray diffraction.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement with high precision, allowing for the unambiguous determination of the molecular formula, C₁₀H₆N₂O₂. The calculated exact mass for this formula is 186.042927 Da.

In addition to molecular formula confirmation, MS/MS (tandem mass spectrometry) experiments reveal the characteristic fragmentation patterns of the molecule. This data is invaluable for structural confirmation. For this compound, key fragmentation pathways would likely include:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (a loss of 44 Da), a very common fragmentation for carboxylic acids.

Loss of HCN: Fragmentation involving the nitrile group.

Cleavage of the indole ring: Producing characteristic fragment ions that can help confirm the core structure.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₆N₂O₂ |

| Molecular Weight | 186.17 g/mol |

| Exact Mass | 186.042927 Da |

| Common Fragment Losses | -44 Da (CO₂), -27 Da (HCN) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

In the IR spectrum, the presence of the carboxylic acid group gives rise to a very broad O-H stretching band, typically spanning from 3500 to 2500 cm⁻¹, which is a hallmark of hydrogen-bonded dimers in the solid state or concentrated solutions. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band, typically between 1730 and 1700 cm⁻¹. The N-H stretch of the indole ring is observed around 3400-3300 cm⁻¹. A key diagnostic peak is the C≡N stretch of the nitrile group, which appears in a relatively clean region of the spectrum, usually between 2260 and 2220 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C≡N and the symmetric vibrations of the aromatic indole ring often produce strong Raman signals. The combination of IR and Raman spectra can be particularly powerful for studying crystalline samples, as the selection rules for the two techniques differ, providing a more complete vibrational analysis. For instance, in centrosymmetric structures like carboxylic acid dimers, vibrations that are IR active may be Raman inactive, and vice versa.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3500 - 2500 (broad) |

| N-H (Indole) | Stretching | 3400 - 3300 |

| C≡N (Nitrile) | Stretching | 2260 - 2220 |

| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 |

| C=C (Aromatic) | Stretching | 1620 - 1450 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| O-H (Carboxylic Acid) | Bending (Out-of-plane) | 960 - 900 (broad) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.

For this compound, a crystal structure would reveal crucial information about its solid-state packing. It is highly probable that the molecules would form hydrogen-bonded dimers through their carboxylic acid groups, a common structural motif for this functional group. The N-H group of the indole ring and the nitrogen atom of the cyano group could also participate in further hydrogen bonding, leading to the formation of extended one-, two-, or three-dimensional networks. Additionally, the planar indole ring system is prone to π-π stacking interactions, which would also play a significant role in stabilizing the crystal lattice. Analysis of related structures, such as 5-methoxy-1H-indole-2-carboxylic acid, shows the formation of such hydrogen-bonded cyclic dimers and other intermolecular contacts that dictate the spatial arrangement.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within the molecule and its photophysical properties. The indole ring system is inherently chromophoric and fluorescent.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the conjugated indole system. The position and intensity of these bands are modulated by the electron-withdrawing cyano and carboxylic acid groups. Typically, indole and its derivatives display absorption maxima in the range of 260-290 nm.

Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The emission spectrum, including the wavelength of maximum emission (λₑₘ) and the quantum yield, provides insight into the nature of the excited state and the de-excitation pathways. The photophysical properties can be highly sensitive to the molecular environment, including solvent polarity and hydrogen bonding interactions, making fluorescence spectroscopy a useful tool for probing these effects.

Computational Chemistry and Theoretical Studies of 2 Cyano 1h Indole 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on 2-cyano-1H-indole-5-carboxylic acid would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process minimizes the energy of the molecule to locate its ground state structure.

From this optimized geometry, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles provide a detailed structural portrait. For example, studies on related molecules like 5-methoxy-1H-indole-2-carboxylic acid have utilized DFT to determine these parameters and have shown excellent agreement with experimental X-ray diffraction data. mdpi.com For this compound, one would expect to calculate the specific geometries of the indole (B1671886) ring, the cyano group, and the carboxylic acid moiety, including the planarity of the system.

Energetic properties, such as the total energy, heat of formation, and Gibbs free energy, would also be calculated. These values are crucial for assessing the molecule's thermodynamic stability.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Foundational value for stability comparisons. |

| Dipole Moment | Value in Debye | Indicates the molecule's overall polarity. |

| HOMO Energy | Value in eV | Relates to the ability to donate electrons. |

| LUMO Energy | Value in eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Value in eV | An indicator of chemical reactivity and stability. |

Note: This table is illustrative and contains placeholder values. Actual calculations would be required to determine these properties.

Ab initio methods are another class of quantum calculations that are, in principle, more accurate than DFT as they are derived directly from first principles without empirical parameterization. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to refine the electronic properties of this compound.

These higher-level calculations would be particularly valuable for analyzing transition states in potential chemical reactions involving the molecule. By mapping the potential energy surface, researchers could predict reaction pathways and activation energies, offering insights into its reactivity that are critical for synthetic chemistry.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water or dimethyl sulfoxide, would reveal its dynamic behavior.

This would allow for a thorough conformational analysis, identifying the most populated shapes the molecule adopts in solution. The flexibility of the carboxylic acid group relative to the rigid indole ring is a key area of interest. Furthermore, MD simulations are ideal for studying intermolecular interactions. They can predict how the molecule might form hydrogen bonds with solvent molecules or with other molecules of its own kind, potentially forming dimers or larger aggregates. The cyano and carboxylic acid groups would be expected to be primary sites for such interactions.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating vibrational frequencies from DFT, one can generate a theoretical infrared (IR) and Raman spectrum. These predicted spectra can be invaluable for interpreting experimental results, allowing for the assignment of specific spectral peaks to the vibrations of particular bonds or functional groups (e.g., the C≡N stretch of the cyano group, the C=O and O-H stretches of the carboxylic acid).

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecule's structure. UV-Vis absorption spectra can also be predicted by calculating the electronic transition energies, providing insight into the molecule's photophysical properties. For related indole derivatives, such computational spectroscopic studies have been shown to align well with experimental findings. mdpi.com

Development of Structure-Reactivity/Property Relationships (QSAR/QSPR) for this compound Derivatives

Although this article focuses on a single compound, computational studies would lay the groundwork for future Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. By systematically modifying the this compound scaffold (e.g., adding different substituents) and calculating a range of electronic and steric descriptors for each derivative, a predictive model could be built.

Such models correlate these calculated descriptors with experimentally measured activities or properties. This approach is widely used in drug discovery to prioritize the synthesis of compounds with the highest predicted potency or most desirable properties, and has been applied to various indole-based compounds. nih.gov

In Silico Screening and Design for Novel Chemical Entities Based on the this compound Scaffold

The computationally determined properties of this compound would make it a valuable starting point for in silico screening and rational drug design. Molecular docking, a key in silico technique, could be used to predict how this molecule might bind to the active site of a biological target, such as an enzyme or receptor.

For example, docking studies on indole-2-carboxylic acid derivatives have been used to explore their potential as HIV-1 integrase inhibitors by analyzing their binding interactions with the enzyme's active site. nih.govrsc.orgnih.gov A similar approach could be applied to this compound, using its calculated 3D structure to screen libraries of biological targets and identify potential therapeutic applications. The results of these simulations would guide the design of new, more potent derivatives.

Applications of 2 Cyano 1h Indole 5 Carboxylic Acid in Advanced Organic Synthesis

Role as a Key Building Block in Heterocyclic Compound Synthesis

The 2-cyano-1H-indole-5-carboxylic acid molecule is a strategic starting point for the synthesis of a wide array of more complex heterocyclic compounds. The indole (B1671886) nucleus itself is a privileged scaffold in medicinal chemistry, and the presence of the cyano and carboxylic acid groups provides two distinct points for chemical modification.

The 2-cyanoindole moiety is a recognized precursor for various fused polycyclic systems. nih.gov Synthetic strategies often involve the transformation of the cyano group or its use as a directing group. For instance, the cyano group can be hydrolyzed to a carboxamide or reduced to an amine, opening pathways to different heterocyclic rings. Furthermore, the indole nitrogen can be protected, allowing for C-H activation or cross-coupling reactions at other positions of the indole ring to build complexity. nih.gov

The carboxylic acid at the 5-position serves as a versatile handle for elaboration. It can be readily converted into esters, amides, or other functional groups. This position is often exploited to attach the indole core to other molecular fragments or to tune the electronic properties and solubility of the final compound. A notable example involves the synthesis of spiropyran fluorophores, where an indole-5-carboxylic acid derivative serves as the key precursor, demonstrating its utility in creating complex, functional molecules. mdpi.com The Fischer indole synthesis is a classic method that can be adapted to produce a variety of substituted indole carboxylic acids, which are then used as building blocks for larger structures. orgsyn.org

Table 1: Examples of Heterocyclic Systems from Indole-based Precursors

| Precursor Type | Resulting Heterocycle | Synthetic Strategy | Reference |

| 1H-Indole-2-carbonitriles | Substituted 2-cyanoindoles | Sonogashira, Suzuki, Heck, Stille Cross-Coupling | nih.gov |

| 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | Indole-based Spiropyran | Knoevenagel Condensation | mdpi.com |

| 2-Bromo-3-nitrobenzoic acid | 2-Methylindole-4-carboxylic acid | Condensation, Deacetylation, Hydrogenation | rsc.org |

| Ethyl o-nitrophenylpyruvate | Ethyl indole-2-carboxylate | Reductive Cyclization | orgsyn.org |

Utilization in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.

Indole carboxylic acids are excellent substrates for MCRs, particularly the Ugi four-component reaction (Ugi-4CR). rug.nl A general Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. When indole-2-carboxylic acid derivatives are used, this reaction provides a rapid entry to complex, tetracyclic indolo[3,2-c]quinolinone scaffolds, which are analogues of natural alkaloids with significant biological activities. rug.nl

The process typically involves the Ugi reaction followed by a palladium-catalyzed cyclization via dual C(sp2)-H functionalization. rug.nl Research has shown that a variety of substituted anilines, aldehydes (including paraformaldehyde and benzaldehydes), and isocyanides can be successfully employed, highlighting the robustness of this method. rug.nl Commercially available indole-2-carboxylic acids with substituents at the 5- and 6-positions (e.g., 5-chloro, 5-methoxy) have proven to be effective, suggesting that this compound would be a suitable substrate for generating novel, cyano-substituted indoloquinolinones. rug.nl The ability to scale up this process makes it a practical method for generating significant quantities of diverse molecular scaffolds for drug discovery programs. rug.nl

Precursor in the Synthesis of Complex Organic Architectures

Beyond its role as a general building block, this compound is a precursor for synthesizing highly complex and specialized organic architectures. The dual functionality of the molecule allows for orthogonal chemical strategies, where the cyano and carboxylic acid groups can be manipulated independently to build intricate structures.

One area where this is critical is in the development of pharmaceutical agents. For example, indole-2-carboxylic acid derivatives have been identified as a promising scaffold for developing novel HIV-1 integrase inhibitors. nih.gov The carboxylic acid is often crucial for chelating with metal ions in the enzyme's active site. The rest of the indole scaffold, including positions accessible from the cyano group, can be modified to optimize binding interactions and pharmacokinetic properties. nih.gov

Similarly, the synthesis of vilazodone, an antidepressant, involves a 5-cyanoindole (B20398) derivative as a key intermediate. nih.gov The synthesis of its metabolites, which involves further functionalization, underscores the importance of cyano-substituted indoles as precursors to complex, biologically active molecules. nih.gov The conversion of a carboxylic acid to a cyano group, or vice-versa, are well-established transformations that add to the synthetic versatility of this class of compounds.

Applications in Catalyst or Ligand Design

The rigid framework of the indole ring makes it an attractive scaffold for the design of chiral ligands used in asymmetric catalysis. The precise spatial arrangement of substituents on the indole core can create a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in chemical reactions.

Recent advancements have shown that chiral carboxylic acids can serve as highly effective ligands in transition metal-catalyzed reactions, such as the cobalt-catalyzed C-H alkylation of indoles. researchgate.net In these systems, the carboxylic acid coordinates to the metal, while other chiral elements of the ligand direct the stereochemical outcome of the reaction. The design of these ligands is often challenging, requiring laborious multi-step syntheses. researchgate.net

The structure of this compound presents an intriguing starting point for ligand development. The indole backbone can be functionalized to introduce chirality, and the carboxylic acid group can serve as the anchoring point for the metal catalyst. The cyano group at the 5-position offers a site for further modification to fine-tune the steric and electronic properties of the ligand, potentially influencing the efficiency and selectivity of the catalytic process. Data-driven and machine learning approaches are now being used to accelerate the discovery of new chiral carboxylic acid ligands for such transformations, opening new avenues for the application of tailored indole derivatives in catalysis. researchgate.net

Reagent in Novel Synthetic Transformations

The unique combination of functional groups in this compound allows it to participate in a variety of novel synthetic transformations, making it a versatile reagent in the organic chemist's toolbox.

The carboxylic acid can undergo standard transformations, such as conversion to amides using coupling agents or esterification via Fischer esterification. The cyano group, however, offers a wider range of reactivity. It can be a precursor to other functional groups or participate directly in cyclization reactions. For example, the conversion of a related indole carboxamide to a cyanide has been achieved using reagents like methanesulfonic acid chloride. nih.gov

Furthermore, the 2-cyanoindole core is a valuable platform for modern cross-coupling reactions. After protection of the indole nitrogen, the C3 position becomes amenable to functionalization. A wide range of substituted indole-2-carbonitriles have been prepared via Sonogashira, Suzuki-Miyaura, Heck, and Stille cross-coupling reactions, demonstrating the utility of the 2-cyanoindole scaffold as a reagent for introducing structural diversity. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of highly functionalized indole derivatives.

Table 2: Key Synthetic Transformations Involving the Cyanoindole Scaffold

| Reaction Type | Reagents/Catalyst | Transformation | Reference |

| Dehydration | Methanesulfonic acid chloride | Carboxamide → Cyanide | nih.gov |

| Homocoupling | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal alkyne → Dissymmetric alkyne | nih.gov |

| Heck Coupling | Pd(OAc)₂, KOAc, n-Bu₄NCl | C-H activation for C-C bond formation | nih.gov |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl halide + Boronic acid → Biaryl | nih.gov |

| Amide Formation | EDC/HOBt, Amines | Carboxylic acid → Amide |

Supramolecular Chemistry and Materials Science Applications of 2 Cyano 1h Indole 5 Carboxylic Acid and Its Derivatives

Design and Synthesis of 2-Cyano-1H-indole-5-carboxylic Acid Based Supramolecular Assemblies

The design of supramolecular assemblies based on this compound hinges on the strategic placement of functional groups that can engage in specific and directional non-covalent interactions. The indole (B1671886) scaffold itself provides a planar surface conducive to π-π stacking, while the N-H group, the carboxylic acid, and the cyano group are all potent sites for hydrogen bonding and other electrostatic interactions.

The synthesis of the parent compound, this compound, can be envisioned through multi-step synthetic routes common in indole chemistry. While specific literature on the synthesis of this exact molecule is not extensively detailed, analogous preparations for related structures provide a roadmap. For instance, the synthesis of 6-cyano-1H-indole-2-carboxylic acid often involves the acylation of a cyano-substituted indole, followed by esterification and subsequent hydrolysis to yield the carboxylic acid. A similar approach could likely be adapted for the 5-cyano isomer. The synthesis of 5-cyano-1H-indole-3-carboxylic acid has been achieved through the direct C-H carboxylation of 5-cyanoindole (B20398) using carbon dioxide in the presence of a strong base like lithium tert-butoxide. chemicalbook.com

Derivatives can be synthesized to fine-tune the self-assembly process. For example, esterification of the carboxylic acid would remove a strong hydrogen bond donor-acceptor group, thereby altering the resulting supramolecular structure. Alkylation or acylation at the indole nitrogen could similarly be employed to modulate the electronic properties and steric hindrance of the molecule.

Non-covalent Interactions in Self-Assembly Processes (e.g., hydrogen bonding, π-π stacking)

The self-assembly of this compound into ordered supramolecular structures is anticipated to be governed by a combination of non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a powerful and directional hydrogen bond donor and acceptor. It is highly probable that this moiety will form robust, cyclic dimers through O-H···O hydrogen bonds, a common motif observed in the crystal structures of many carboxylic acids, including derivatives of indole-2-carboxylic acid. mdpi.com Additionally, the indole N-H group can act as a hydrogen bond donor, potentially interacting with the cyano nitrogen or the carbonyl oxygen of a neighboring molecule. The cyano group itself, with its electron-rich nitrogen atom, can function as a hydrogen bond acceptor.

Other Interactions: Dipole-dipole interactions involving the polar cyano and carboxylic acid groups, as well as weaker C-H···O and C-H···N hydrogen bonds, are also expected to contribute to the stability and specific arrangement of the molecules in the solid state. The interplay of these various interactions dictates the final, most thermodynamically stable supramolecular architecture. Studies on related indole derivatives have highlighted the importance of such interactions in defining their crystal packing. mdpi.com

Crystal Engineering and Solid-State Chemistry of this compound Derivatives

Crystal engineering aims to design and control the formation of crystalline solids with desired properties by understanding and utilizing intermolecular interactions. For this compound, the predictable nature of hydrogen bonding in carboxylic acids makes it a prime candidate for crystal engineering studies.

It is highly probable that the primary supramolecular synthon will be the carboxylic acid homodimer. However, the presence of other functional groups opens up possibilities for the formation of heterosynthons in co-crystals. For example, co-crystallization with other molecules containing complementary hydrogen bonding sites, such as pyridines, could lead to the formation of new crystalline materials with altered properties. A study on the co-crystal of indole-5-carboxylic acid and 4,4'-bipyridine (B149096) revealed the formation of a heterosynthon involving the carboxylic acid and a pyridine (B92270) nitrogen. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is also a distinct possibility for this compound. Different polymorphs can arise from subtle variations in the packing and intermolecular interactions, leading to different physical properties. The study of 5-methoxy-1H-indole-2-carboxylic acid, which was found to exhibit polymorphism, underscores this potential. mdpi.com

Below is a table of crystallographic data for a related indole carboxylic acid derivative, illustrating the types of structures that can be formed.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | Monoclinic | P21/c | Cyclic O-H···O hydrogen bond dimers, N-H···O hydrogen bonds |

Data sourced from a study on a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com

Role in Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. The indole scaffold of this compound, with its defined shape and electronic features, could potentially act as a host for small guest molecules. The π-rich cavity of the indole ring can interact with electron-deficient guests, while the functional groups on the periphery can provide specific recognition sites.

Conversely, the molecule could also act as a guest, binding to larger host molecules such as cyclodextrins, calixarenes, or synthetic macrocycles. The carboxylic acid and cyano groups would likely play a key role in the binding affinity and selectivity through hydrogen bonding and electrostatic interactions within the host's cavity.

Potential in Functional Materials (e.g., optical, electronic, polymeric)

The unique combination of functional groups in this compound suggests its potential for application in various functional materials.

Optical Materials: Indole derivatives are well-known for their fluorescent properties. The extent of conjugation and the presence of electron-donating (N-H) and electron-withdrawing (cyano, carboxylic acid) groups can be tuned to achieve desired emission wavelengths and quantum yields. Aggregation-induced emission (AIE) is another possibility, where the restriction of intramolecular rotations in the solid state leads to enhanced fluorescence.

Electronic Materials: The planar, aromatic structure of the indole ring, combined with the potential for ordered stacking in the solid state, makes it a candidate for use in organic electronic devices. The π-π interactions can facilitate charge transport, and the material could potentially be used as an organic semiconductor. The electron-withdrawing nature of the cyano group can significantly influence the electronic energy levels (HOMO/LUMO) of the molecule.

Polymeric Materials: The carboxylic acid group provides a convenient handle for incorporating the molecule into polymers. It can be converted into an acid chloride or activated ester for polymerization reactions, leading to the formation of polyesters or polyamides. The resulting polymers would have the indole moiety as a pendant group, potentially imparting them with unique optical or electronic properties. Poly(indole-5-carboxylic acid) is a known polymer, suggesting that the 2-cyano derivative could also be polymerized. nih.gov

The following table summarizes the potential applications of this compound in functional materials.

| Material Type | Potential Application | Rationale |

| Optical | Fluorescent probes, Organic Light-Emitting Diodes (OLEDs) | Indole core is a known fluorophore; functional groups allow for tuning of properties. |

| Electronic | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | Planar structure and π-π stacking facilitate charge transport. |

| Polymeric | Specialty polymers with tailored optical or electronic properties | Carboxylic acid group allows for incorporation into polymer backbones. |

Future Perspectives and Emerging Research Avenues for 2 Cyano 1h Indole 5 Carboxylic Acid

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient, atom-economical, and environmentally benign methods for the synthesis of polysubstituted indoles is a cornerstone of modern organic chemistry. Future research will likely focus on moving beyond traditional multi-step sequences to more innovative and sustainable approaches for constructing the 2-cyano-1H-indole-5-carboxylic acid core and its derivatives.

Key areas of exploration include:

Domino and Multicomponent Reactions (MCRs): Tandem or domino reactions that form multiple bonds in a single operation are highly sought after. A plausible strategy could involve a [3+2] cyclization approach, where an appropriate precursor, such as methyl 2-(5-cyano-2-fluorophenyl)acetate, reacts with an imine in the presence of a base. This method initiates an addition followed by an intramolecular nucleophilic aromatic substitution (SNAr) to build the indole (B1671886) ring system in one pot. mdpi.com Such processes are inherently efficient and can rapidly generate molecular diversity from simple, commercially available starting materials. mdpi.comrug.nl

Direct C-H Functionalization: A highly attractive and sustainable strategy would be the direct introduction of the cyano and carboxyl groups onto a pre-formed indole ring through C-H activation. For instance, methods for the direct C-H carboxylation of indole derivatives using carbon dioxide (CO₂) as a renewable C1 source are being developed. chemicalbook.com A representative procedure involves treating an indole with a strong base like lithium tert-butoxide under a CO₂ atmosphere to install the carboxylic acid group. chemicalbook.com Similarly, developing selective C2-cyanation methodologies on an indole-5-carboxylic acid core would be a significant advancement.

Flow Chemistry Synthesis: Transferring synthetic protocols to continuous flow systems can offer improved safety, scalability, and reaction control. The scalability of tandem reactions, such as a Ugi four-component reaction followed by a palladium-catalyzed cyclization to form complex indole-fused systems, has been demonstrated and could be adapted for the synthesis of derivatives of this compound. rug.nl

Table 1: Potential Synthetic Strategies for Substituted Indole Cores

| Strategy | Key Precursors | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cyclization | Methyl 2-(5-cyano-2-fluorophenyl)acetate, Aldehyde, Amine | K₂CO₃, DMF, 125-130 °C | 1,2,5-Trisubstituted 1H-indole-3-carboxylates | mdpi.com |

| C-H Carboxylation | 5-Cyanoindole (B20398) | LiOtBu, CO₂, DMF, 100 °C | 5-Cyano-1H-indole-3-carboxylic acid | chemicalbook.com |

| Dehydrative Cyclization | 1H-indole-2-carboxamide | Phosphorus(V) oxychloride | 1H-indole-2-carbonitrile | nih.gov |

| Ugi/Palladium Tandem | Indole-2-carboxylic acid, Aniline, Aldehyde, Isocyanide | 1. Methanol; 2. Pd(OAc)₂, Cs₂CO₃ | Indolo[3,2-c]quinolinones | rug.nl |

Advanced Mechanistic Studies and Reaction Discovery

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering novel transformations. For this compound, future research could delve into the intricate pathways of its formation and subsequent functionalization.

Mechanistic Elucidation: For multi-component reactions leading to cyano-functionalized heterocycles, detailed mechanistic studies using techniques like proton NMR spectroscopy can identify key intermediates and transition states. nih.gov In the context of the [3+2] cyclization strategy to form the indole core, the presumed mechanism involves the deprotonation of an ester, addition to an imine, and subsequent intramolecular cyclization via an SNAr process, which proceeds through a Meisenheimer complex before rearomatization and oxidation. mdpi.com Validating such pathways for the synthesis of the target compound would be a key research objective.

Discovery of New Reactions: The unique electronic nature of the scaffold, influenced by the electron-withdrawing cyano and carboxyl groups, could be exploited to discover new reactions. For example, the C3 position of 2-cyanoindoles is amenable to functionalization via cross-coupling reactions like Sonogashira, Suzuki–Miyaura, and Heck reactions after initial halogenation. nih.gov Investigating the reactivity of the C3, C4, C6, and C7 positions of this compound would open doors to a vast chemical space of new derivatives.

Computational Design and Predictive Modeling for New Derivatives

In silico methods are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and predicting their behavior before synthesis.

Structure-Based Drug Design: For medicinal chemistry applications, molecular docking and molecular dynamics (MD) simulations are powerful techniques. Researchers have used these methods to predict the binding modes of indole-2-carboxylic acid derivatives within the active sites of enzymes like IDO1/TDO and HIV-1 integrase. ebi.ac.uknih.gov These studies show that the indole nucleus and its carboxylic acid function can form critical interactions, such as chelating with magnesium ions in an enzyme's active site or forming π-π stacking interactions with DNA bases. ebi.ac.uknih.govrsc.org Similar computational approaches could be applied to design derivatives of this compound as inhibitors for a range of biological targets.

Predicting Physicochemical Properties: Density Functional Theory (DFT) calculations can be employed to predict molecular properties like bond lengths, bond angles, and vibrational frequencies (IR). mdpi.com Such calculations are also used to understand intermolecular interactions, which is crucial for predicting crystal packing and polymorphism, a critical aspect in both pharmaceutical and materials science. mdpi.com For this compound, computational modeling could predict its electronic properties, reactivity, and potential for self-assembly.

Table 2: Examples of Computational Studies on Indole Carboxylic Acid Derivatives

| Compound Class | Biological Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| 6-Acetamido-indole-2-carboxylic acid derivatives | IDO1/TDO | Molecular Docking, MD Simulations | Predicted binding modes within the IDO1 and TDO binding pockets, guiding structural optimization. | ebi.ac.uk |

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | Molecular Docking | The indole nucleus chelates Mg²⁺ ions, and a C6 halogenated benzene (B151609) ring engages in π–π stacking with vDNA. | nih.govrsc.org |

Integration into Emerging Fields of Chemical Science (e.g., flow chemistry, electrochemistry in organic synthesis)

The application of modern technologies in synthesis can unlock new possibilities for efficiency, safety, and molecular construction.

Flow Chemistry: As mentioned, continuous flow processing offers significant advantages for scaling up reactions that might be hazardous or difficult to control in batch mode. rug.nl The synthesis of this compound could benefit from flow chemistry, particularly for nitration, halogenation, or other energetic reactions, allowing for precise control over reaction time and temperature, thus improving yield and safety.

Electrochemistry: Electrochemical synthesis provides a powerful, reagent-free method for oxidation and reduction reactions, driven by electric current. This aligns with the principles of green chemistry by avoiding stoichiometric chemical oxidants and reductants. The indole nucleus is electroactive, and electrochemical methods could be developed for various transformations, such as the dimerization of indole derivatives or the controlled functionalization of the indole ring, offering novel pathways to complex derivatives of the title compound.

Untapped Potential in Supramolecular and Materials Chemistry through Advanced Molecular Engineering

The rigid, planar structure of the indole ring, combined with the hydrogen-bonding capabilities of the carboxylic acid and N-H group and the dipolar nature of the cyano group, makes this compound an excellent candidate for applications in supramolecular and materials chemistry.

Crystal Engineering and Polymorphism: Indole carboxylic acids are known to form predictable supramolecular structures. For example, 5-methoxy-1H-indole-2-carboxylic acid forms cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. mdpi.com The N-H group can also participate in hydrogen bonding, leading to the formation of extended chains or ribbons. mdpi.com The introduction of a cyano group at the C2 position would add another interaction site (e.g., C-H···N hydrogen bonds or dipole-dipole interactions), allowing for the rational design of complex and robust solid-state architectures.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate group can act as a ligand to coordinate with metal ions. Indole-2-carboxylic acid and its derivatives have been shown to form coordination polymers with various metal ions like Zn(II), Mn(II), and Cd(II), where the indole anions act as bridging bidentate ligands. mdpi.com By engineering the structure of this compound, it could be used as an organic linker to construct novel MOFs with tailored porosity, electronic properties, or catalytic activity, driven by the functionality of both the carboxylate linker and the cyano-decorated channels.

Q & A

Q. Optimization Parameters :

Validation : Confirm purity via HPLC (>95%) and structural integrity via (e.g., cyano proton absence at ~3.3 ppm) and LC-MS .

Basic: What safety precautions are recommended for handling this compound in laboratory settings?

Methodological Answer:

While specific toxicity data for this compound are limited, analogous indole derivatives require:

- Personal Protective Equipment (PPE) :

- Respiratory : P95/P99 filters or EU-standard ABEK-P2 respirators if aerosolization occurs .

- Skin : Nitrile gloves (tested per EN 374) and lab coats to prevent dermal exposure .

- Environmental Controls : Use fume hoods for synthesis steps and avoid drainage disposal due to unknown ecotoxicity .

Critical Gap : No data exist on acute toxicity, mutagenicity, or environmental persistence for this compound, necessitating precautionary handling .

Advanced: How can researchers resolve contradictions in spectral data during structural characterization?

Methodological Answer:

Contradictions in NMR, MS, or crystallographic data require systematic validation:

X-ray Crystallography : Resolve ambiguous proton assignments (e.g., tautomerism in indole NH groups) using SHELX-refined structures .

Comparative Analysis : Cross-reference with PubChem data (e.g., InChI key OAWWSPFYTYUIHU-UHFFFAOYSA-N for similar indole acids) .

Replicate Experiments : Repeat synthesis under controlled conditions to rule out impurities .

Example : A 2021 study resolved conflicting signals for a related indole derivative by confirming crystallographic data (R factor = 0.054) .

Advanced: What computational methods predict the reactivity of this compound in medicinal chemistry applications?

Methodological Answer:

DFT Calculations : Model electrophilic substitution at the indole C3 position, which is activated by the electron-withdrawing cyano group .

Molecular Docking : Assess binding affinity to biological targets (e.g., kinase inhibitors) using AutoDock Vina, leveraging PubChem 3D conformers .

Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .